molecular formula C12H13Cl2NO2 B1491624 1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1409030-35-8

1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B1491624
CAS RN: 1409030-35-8
M. Wt: 274.14 g/mol
InChI Key: ZUESXEMGHWMUNF-UHFFFAOYSA-N
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Description

“1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidines can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors, in combination with a proficient rhodium catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidines are diverse. For instance, a nickel catalyst and benzaldehyde can enable C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .

Scientific Research Applications

Structural Characterization

1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid and its derivatives are subject to various structural characterizations. For instance, three spiro[pyrrolidine-2,3′-oxindoles] were synthesized and their structures were elucidated using NMR, ESI mass spectral, and single crystal X-ray techniques. These compounds demonstrated interesting crystallization behaviors and their chemical shifts were meticulously assigned through advanced spectral methods (Laihia et al., 2006).

Antibacterial Agents

Derivatives of the compound have been studied for their potential as antibacterial agents. A series of compounds with modifications on the this compound structure demonstrated varying levels of in vitro and in vivo antibacterial activities. For example, modifications at specific positions on the compound improved the activity against certain bacterial strains (Bouzard et al., 1992).

Synthesis of Derivatives

Several studies focus on the synthesis of novel compounds derived from this compound. These include the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, highlighting the flexibility of the parent compound in forming various structurally distinct derivatives (Mulholland et al., 1972).

Chemical Functionalization

The compound and its derivatives serve as a basis for chemical functionalization, leading to the formation of novel structures. For instance, reactions with aromatic nitrogen heterocycles have led to the formation of new aziridine esters. These derivatives showed interesting reactivity patterns, expanding the chemical utility of the parent compound (Alves et al., 2000).

Safety and Hazards

While specific safety and hazard information for “1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid” is not available, general safety precautions for handling pyrrolidines include wearing suitable gloves, protective clothing, and eye protection .

Future Directions

The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring different substituents and substitution patterns on the pyrrolidine ring to achieve different biological profiles .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUESXEMGHWMUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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